2-(4-ethylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
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Overview
Description
2-(4-ethylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This specific compound is characterized by the presence of an ethyl group at the 4-position of the phenyl ring and two methyl groups at the 5 and 6 positions of the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylbenzaldehyde with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst can lead to the formation of the desired isoindole compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated isoindole derivatives. Substitution reactions can lead to various substituted isoindole compounds with different functional groups.
Scientific Research Applications
2-(4-ethylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including signal transduction or metabolic pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5,6-dimethyl-2,3-dihydro-1H-isoindole
- 2-(4-methylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
- 2-(4-isopropylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
Uniqueness
2-(4-ethylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to the presence of the ethyl group at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct interactions with molecular targets.
Properties
Molecular Formula |
C18H21N |
---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C18H21N/c1-4-15-5-7-18(8-6-15)19-11-16-9-13(2)14(3)10-17(16)12-19/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
BONVJKLWHCRPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=C(C2)C=C(C(=C3)C)C |
Origin of Product |
United States |
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